3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine

Description

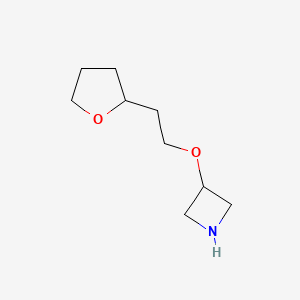

3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-(tetrahydrofuran-2-yl)ethoxy group. Azetidines are known for their conformational rigidity and utility in medicinal chemistry, particularly as bioisosteres for piperidine or pyrrolidine rings. The tetrahydrofuran (THF) moiety introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacokinetic properties such as metabolic stability and target binding affinity .

This compound has been investigated in pharmaceutical research, notably in the synthesis of CD73 inhibitors (e.g., SHR170008) and imidazo[4,5-b]pyridine derivatives, which are relevant to oncology and immunology .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-[2-(oxolan-2-yl)ethoxy]azetidine |

InChI |

InChI=1S/C9H17NO2/c1-2-8(11-4-1)3-5-12-9-6-10-7-9/h8-10H,1-7H2 |

InChI Key |

CXOKDIMDZACRRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCOC2CNC2 |

Origin of Product |

United States |

Scientific Research Applications

3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues include azetidine derivatives with varying substituents on the ethoxy side chain. A comparison is outlined below:

Key Observations:

- Solubility and Polarity: The THF-ethoxy group in the target compound likely improves water solubility compared to the methylsulfanyl analogue (C₆H₁₃NOS), which has a hydrophobic sulfur atom .

- Pharmacological Relevance : Unlike the herbicide ethametsulfuron methyl ester (a triazine-sulfonyl benzoate), the THF-ethoxy azetidine is tailored for therapeutic applications, reflecting divergent structure-activity relationships .

Stability Considerations:

- The THF ring’s electron-rich oxygen may participate in hydrogen bonding with biological targets, a feature absent in the methylsulfanyl analogue .

Biological Activity

3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer effects, as well as structure-activity relationships (SARs) based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have been tested against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The results indicated that modifications in the azetidine structure can enhance antibacterial potency.

Table 1: Antibacterial Activity of Azetidine Derivatives

| Compound | Target Bacteria | MIC (µg/ml) | Reference |

|---|---|---|---|

| 3a | M. tuberculosis | 0.5 | |

| 3b | Staphylococcus aureus | 1.0 | |

| 3c | Escherichia coli | 2.0 |

The minimum inhibitory concentrations (MICs) indicate that certain azetidine derivatives can outperform traditional antibiotics, suggesting their potential as new therapeutic agents.

Anticancer Activity

The anticancer properties of azetidine derivatives have also been investigated extensively. Research indicates that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy.

Case Study: Anticancer Effects on Cell Lines

In a study focusing on the effects of azetidine derivatives on human cancer cell lines, compounds similar to this compound were evaluated for their cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Findings : The derivatives exhibited IC50 values ranging from 0.1 to 5 µM, indicating potent anticancer activity.

Table 2: Cytotoxicity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3d | MCF-7 | 0.5 | Induces apoptosis via caspase activation |

| 3e | HepG2 | 1.5 | Cell cycle arrest in G1 phase |

| 3f | A549 | 2.0 | Inhibition of proliferation |

The mechanism of action observed includes the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azetidine derivatives. The presence of specific substituents on the azetidine ring significantly influences their pharmacological properties.

Key Findings in SAR Studies

- Lipophilicity : Increased lipophilicity generally enhances antibacterial activity against M. tuberculosis.

- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring have been shown to improve anticancer potency.

- Hydrophobic Interactions : Compounds with hydrophobic substituents demonstrated better binding affinity to target proteins involved in bacterial resistance mechanisms.

Q & A

Q. What are the established synthetic routes for 3-(2-(Tetrahydrofuran-2-yl)ethoxy)azetidine, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions, including azetidine ring formation and functional group introduction. For example:

- Azetidine framework construction : Utilize nucleophilic substitution or ring-closing reactions with precursors like azetidinone derivatives.

- Ether linkage formation : React azetidine intermediates with tetrahydrofuran-2-yl ethanol derivatives under Mitsunobu or Williamson ether synthesis conditions .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization are common for isolating the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- Spectroscopic techniques : H NMR and C NMR to confirm proton and carbon environments; FT-IR for functional group analysis (e.g., C-O-C stretching at ~1100 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental analysis : Confirms stoichiometric composition .

Q. What preliminary biological screening methods are recommended for this compound?

- In vitro assays : Test receptor binding affinity (e.g., GPCR targets) using radioligand displacement assays.

- Cytotoxicity profiling : Use MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Density Functional Theory (DFT) : Predict reaction energetics and transition states for key steps like ether bond formation.

- Molecular docking : Screen potential biological targets (e.g., enzymes, ion channels) to prioritize experimental validation .

- Solvent optimization : Use COSMO-RS simulations to select solvents improving yield and reducing side reactions .

Q. What strategies address low yields during the coupling of tetrahydrofuran-2-yl ethanol to azetidine intermediates?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency.

- Protecting groups : Temporarily shield reactive azetidine NH groups with Boc or Fmoc to prevent undesired side reactions .

- Reaction monitoring : Employ in-situ FT-IR or HPLC to track intermediate consumption and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Dose-response reevaluation : Replicate studies across multiple cell lines or animal models to confirm specificity.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Structural analogs : Synthesize derivatives to isolate pharmacophoric elements responsible for observed activity .

Q. What advanced techniques elucidate the compound’s conformational dynamics in solution?

- Nuclear Overhauser Effect (NOE) NMR : Map spatial proximity of protons in the azetidine and tetrahydrofuran moieties.

- Molecular dynamics simulations : Analyze flexibility of the ethoxy linker and its impact on target binding .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.